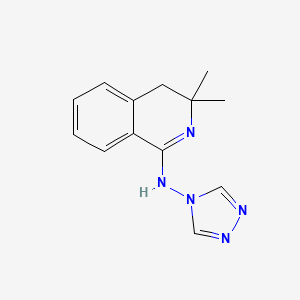![molecular formula C20H22N2O2 B5867149 N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide](/img/structure/B5867149.png)
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for breaking down the endocannabinoid anandamide, which is involved in various physiological processes, including pain, inflammation, and mood regulation. By inhibiting FAAH, URB597 increases the levels of anandamide, leading to potential therapeutic effects.
作用机制
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide works by inhibiting the FAAH enzyme, which is responsible for breaking down anandamide. Anandamide is an endocannabinoid that binds to the cannabinoid receptors in the body, leading to various physiological effects. By inhibiting FAAH, N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide increases the levels of anandamide, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide has been shown to increase the levels of anandamide in various tissues, including the brain, liver, and adipose tissue. This increase in anandamide levels has been associated with analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical studies. N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide has also been shown to reduce drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide has several advantages for lab experiments, including its potency and selectivity for FAAH. It is also relatively stable and can be administered in various forms, including intraperitoneal injection and oral administration. However, N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide has some limitations, including its short half-life and potential off-target effects.
未来方向
There are several future directions for the study of N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide. One area of interest is the development of more potent and selective FAAH inhibitors. Another area of interest is the investigation of the potential therapeutic effects of N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide in various disease models, including chronic pain, inflammation, and addiction. Additionally, the development of N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide derivatives with improved pharmacokinetic properties may lead to the development of new therapeutic agents.
合成方法
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenylboronic acid with 4-bromobutanoyl chloride in the presence of a base to form the intermediate. The intermediate is then treated with a reducing agent to yield N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide.
科学研究应用
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide has been extensively studied for its potential therapeutic effects in various disease models. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical studies. N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide has also been investigated for its potential use in the treatment of drug addiction and alcoholism.
属性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-5-19(23)21-18-10-8-16(9-11-18)20(24)22-13-12-15-6-3-4-7-17(15)14-22/h3-4,6-11H,2,5,12-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJNEWQOXXTQJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-hydroxy-2-[(4-methylbenzoyl)amino]benzoic acid](/img/structure/B5867066.png)
![2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5867067.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5867069.png)
![4-amino-7-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B5867082.png)
![2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5867088.png)
![5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B5867095.png)
![N-(2-aminoethyl)-2-(1,6,6-trimethyl-2,4-dioxo-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5867105.png)

![2,4-dimethoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5867111.png)
![N-allyl-N'-(4-chlorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5867115.png)
![6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5867121.png)


